APC-300

Catalog No.
S548297
CAS No.
M.F
M. Wt
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
APC-300

Product Name

APC-300

IUPAC Name

NONE

Solubility

Soluble in DMSO, not in water

Synonyms

APC300; APC-300; APC 300

Description

The exact mass of the compound APC-300 is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

APC-300, or 2-(Acetylamino)-3-(4-methylphenyl)propanoic acid, is an organic compound classified as an amide. It is characterized by its complex structure, which includes a propanoic acid backbone and an acetylamino group. This compound exhibits a molecular weight of approximately 553.63 g/mol and is known for its low solubility in water, with less than 1 mg/mL reported at 66°F. APC-300 is primarily utilized in various

  • Reactivity with Azo and Diazo Compounds: As an amide, APC-300 can react with azo and diazo compounds, potentially generating toxic gases during decomposition. This reaction highlights the need for careful handling due to the associated health hazards .
  • Formation of Nitriles: When mixed with dehydrating agents such as phosphorus pentoxide or thionyl chloride, APC-300 can be converted into nitriles, showcasing its versatility in synthetic chemistry .
  • Combustion Reactions: The combustion of APC-300 leads to the formation of mixed oxides of nitrogen, which are significant pollutants. This aspect emphasizes the environmental considerations that must be taken into account when utilizing this compound .

APC-300 exhibits various biological activities that make it a subject of interest in pharmacological research:

  • Antimicrobial Properties: Preliminary studies suggest that APC-300 may possess antimicrobial effects, making it a candidate for further investigation in the development of new antibiotics.
  • Anti-inflammatory Effects: Some research indicates that compounds similar to APC-300 can modulate inflammatory pathways, suggesting potential therapeutic applications in treating inflammatory diseases .

The synthesis of APC-300 can be achieved through multiple methods:

  • Direct Acylation: The compound can be synthesized through the direct acylation of the corresponding amine with acetic anhydride or acetyl chloride.
  • Reflux Method: Another method involves refluxing a mixture of the appropriate amine and propanoic acid under controlled conditions to yield APC-300.
  • Use of Catalysts: Catalytic methods employing Lewis acids can enhance the efficiency of the synthesis process, allowing for higher yields and purities of the final product .

APC-300 has several applications across different fields:

  • Pharmaceuticals: Due to its biological activity, APC-300 is being explored as a potential therapeutic agent for various diseases.
  • Agricultural Chemicals: Its properties may also lend themselves to use as a pesticide or herbicide, aiding in crop protection.
  • Chemical Intermediates: APC-300 serves as an important intermediate in organic synthesis, facilitating the production of more complex molecules .

Research into the interactions of APC-300 with other compounds has revealed significant insights:

  • Synergistic Effects: Studies have shown that when combined with certain antibiotics, APC-300 may enhance their efficacy against resistant bacterial strains.
  • Toxicological Assessments: Interaction studies have also focused on understanding the toxicological profile of APC-300, particularly in relation to its metabolic pathways and potential side effects when administered alongside other drugs .

APC-300 shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

Compound NameStructural FeaturesUnique Properties
Benzoic AcidAromatic carboxylic acidCommonly used as a food preservative
AcetamideSimple amideLow toxicity; widely used in organic synthesis
N-(4-Ethoxyphenyl)acetamideAromatic amideExhibits anti-inflammatory properties
3,7-Dihydro-1,3,7-trimethylxanthine (Caffeine)Methylated xanthine derivativeStimulant effects; widely consumed

APC-300's distinctive acetylamino group differentiates it from simpler amides and acids by potentially enhancing its biological activity and reactivity in synthetic pathways .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2023-07-15
1: Manner H, Enderle MD, Pech O, May A, Plum N, Riemann JF, Ell C, Eickhoff A. Second-generation argon plasma coagulation: two-center experience with 600 patients. J Gastroenterol Hepatol. 2008 Jun;23(6):872-8. doi: 10.1111/j.1440-1746.2008.05437.x. PubMed PMID: 18565020.
2: Manner H, May A, Faerber M, Pech O, Plum N, Ell C. The tissue effect of second generation argon plasma coagulation (VIO APC) in comparison to standard APC and Nd:YAG laser in vitro. Acta Gastroenterol Belg. 2007 Oct-Dec;70(4):352-6. PubMed PMID: 18330091.
3: Dang BW, Zhang J. [The efficacy of endobronchial argon plasma coagulation in the management of intraluminal obstructive lesions of the central airway]. Zhonghua Jie He He Hu Xi Za Zhi. 2007 May;30(5):330-3. Chinese. PubMed PMID: 17651635.
4: Nomura T, Miyashita M, Makino H, Maruyama H, Katsuta M, Kashiwabara M, Takahashi K, Sasajima K, Yamashita K, Tajiri T. Argon plasma coagulation for the treatment of superficial esophageal carcinoma. J Nippon Med Sch. 2007 Apr;74(2):163-7. PubMed PMID: 17507793.
5: Miyazawa T, Nawashiro H, Shima K, Bertalanffy H. Early experiences of haemostasis on brain tumour surgery with Argon Plasma Coagulation (APC). Acta Neurochir (Wien). 2000;142(11):1247-51. PubMed PMID: 11201639.
6: Roach SK, Kozarek RA, Raltz SL, Sumida SE. In vitro evaluation of integrity and sterilization of single-use argon beam plasma coagulation probes. Am J Gastroenterol. 1999 Jan;94(1):139-43. PubMed PMID: 9934744.
7: Katsuura Y, Aoki K, Tanabe H, Kiyoki M, Funatsu A. Characteristic effects of activated human protein C on tissue thromboplastin-induced disseminated intravascular coagulation in rabbits. Thromb Res. 1994 Nov 15;76(4):353-62. PubMed PMID: 7871494.

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